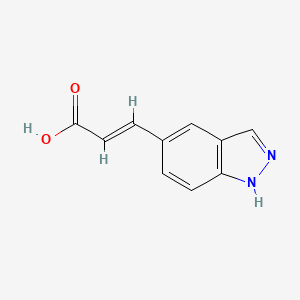
(2E)-3-(1H-Indazol-5-yl)prop-2-enoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(1H-Indazol-5-yl)prop-2-enoicacid: is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1H-Indazol-5-yl)prop-2-enoicacid typically involves the condensation of an indazole derivative with an appropriate aldehyde or ketone under basic or acidic conditions. Common reagents used in the synthesis include:
- Indazole derivatives
- Aldehydes or ketones
- Base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid)
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
- Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
- Reduction: Reduction reactions can lead to the formation of reduced analogs.
- Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Substitution reagents: Halogens, nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry:
- Catalysis: The compound may be used as a ligand in catalytic reactions.
- Material Science: Potential applications in the development of new materials.
Biology:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
- Signal Transduction: Potential role in modulating cellular signaling pathways.
Medicine:
- Drug Development: Exploration as a lead compound for the development of new therapeutic agents.
- Anticancer Activity: Potential anticancer properties due to its ability to interfere with cellular processes.
Industry:
- Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
- Pharmaceutical Manufacturing: Potential applications in the production of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of (2E)-3-(1H-Indazol-5-yl)prop-2-enoicacid would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
- Binding to active sites of enzymes: Inhibiting their activity.
- Modulating receptor activity: Affecting signal transduction pathways.
- Interfering with cellular processes: Leading to therapeutic effects.
Comparación Con Compuestos Similares
- Indazole derivatives: Compounds with similar indazole core structures.
- (2E)-3-(1H-Indazol-5-yl)prop-2-enoicacid analogs: Compounds with slight modifications to the structure.
Uniqueness:
- Structural Features: Unique combination of indazole and propenoic acid moieties.
- Biological Activity: Distinct biological activities compared to other indazole derivatives.
Propiedades
Fórmula molecular |
C10H8N2O2 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
(E)-3-(1H-indazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)4-2-7-1-3-9-8(5-7)6-11-12-9/h1-6H,(H,11,12)(H,13,14)/b4-2+ |
Clave InChI |
KLSJUBAUCZPYPM-DUXPYHPUSA-N |
SMILES isomérico |
C1=CC2=C(C=C1/C=C/C(=O)O)C=NN2 |
SMILES canónico |
C1=CC2=C(C=C1C=CC(=O)O)C=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


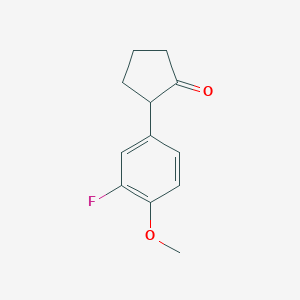
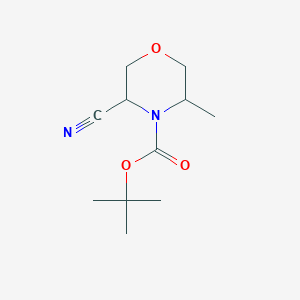
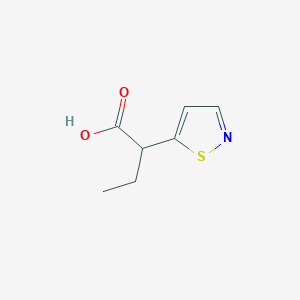
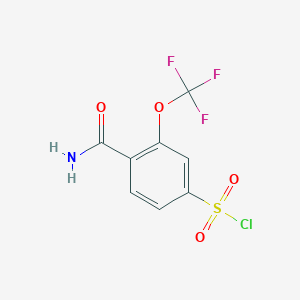
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B15275544.png)
![{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}methanamine](/img/structure/B15275547.png)
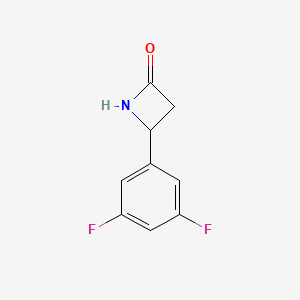
![Ethyl 6-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15275563.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15275564.png)
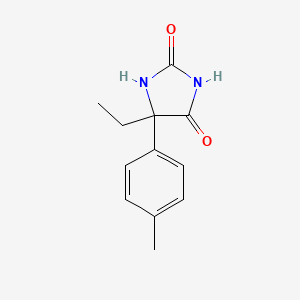
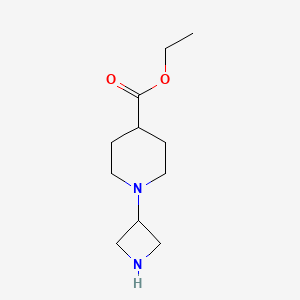
![6-Ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B15275580.png)
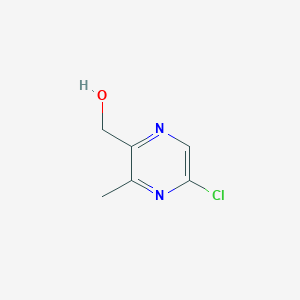
![2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol](/img/structure/B15275597.png)
